Product packaging for Methyl 2-fluoro-4-hydroxybenzoate(Cat. No.:CAS No. 197507-22-5)

Methyl 2-fluoro-4-hydroxybenzoate

Cat. No.: B042768
CAS No.: 197507-22-5
M. Wt: 170.14 g/mol
InChI Key: WYSPMXSNCAFCFV-UHFFFAOYSA-N
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Description

Significance of Methyl 2-fluoro-4-hydroxybenzoate in Contemporary Organic Synthesis and Medicinal Chemistry

This compound serves as a crucial pharmaceutical intermediate in the synthesis of more complex molecules. arkat-usa.org Its primary significance lies in its role as a precursor for compounds designed to inhibit cytosolic phospholipase A2 (cPLA2). thermofisher.comnih.gov This enzyme is implicated in various inflammatory processes, making its inhibitors valuable targets for drug discovery.

The synthesis of these inhibitors often involves multiple steps where this compound provides the core fluorinated phenolic structure. For example, it is a key intermediate in the synthesis of 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester. nih.gov The presence of the fluorine atom ortho to the hydroxyl group and meta to the ester in this compound influences the reactivity of the aromatic ring and the properties of the final products, making it a valuable tool for medicinal chemists.

Overview of Strategic Applications in Pharmaceutical and Agrochemical Development

Pharmaceutical Development:

The application of this compound in pharmaceutical development is directly linked to its role as a synthetic intermediate. arkat-usa.org Its utility in creating inhibitors for cytosolic phospholipase A2α highlights its potential in developing new anti-inflammatory agents. thermofisher.comnih.gov The optimization of such indole-based inhibitors has led to the discovery of potent and selective compounds with efficacy in various in vivo models of inflammation.

Agrochemical Development:

While direct applications of this compound in agrochemical products are not widely documented in available research, the structural motifs it contains are relevant to the agrochemical industry. Fluorinated compounds have a significant market share in the pesticide sector due to their enhanced biological activity. nih.gov Furthermore, hydroxybenzoic acid and its derivatives have been shown to induce systemic acquired resistance in plants, helping them to resist pathogens. Some have also demonstrated antifungal and nematicidal activities. sigmaaldrich.com Given these precedents, the unique combination of a fluorinated ring and a hydroxybenzoic acid ester structure in this compound suggests its potential as a scaffold for the discovery of new agrochemicals, such as fungicides or plant growth regulators, though specific research in this area is needed.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇FO₃ nih.gov
IUPAC Name This compound
Molar Mass 170.14 g/mol nih.gov
CAS Number 197507-22-5
Appearance White to Yellow Solid
InChI Key WYSPMXSNCAFCFV-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)O)F nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3 B042768 Methyl 2-fluoro-4-hydroxybenzoate CAS No. 197507-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSPMXSNCAFCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625798
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197507-22-5
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-4-hydroxybenzoate
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Synthetic Methodologies for Methyl 2 Fluoro 4 Hydroxybenzoate

Established Synthetic Pathways and Chemical Transformations

The synthesis of methyl 2-fluoro-4-hydroxybenzoate is most commonly achieved through well-established chemical transformations. These methods primarily involve the esterification of 2-fluoro-4-hydroxybenzoic acid and the synthesis of necessary precursors.

Esterification Reactions of 2-fluoro-4-hydroxybenzoic acid

The direct esterification of 2-fluoro-4-hydroxybenzoic acid with methanol (B129727) is a fundamental and widely employed method for producing this compound. This reaction is typically catalyzed by a strong acid.

A common procedure involves dissolving 2-fluoro-4-hydroxybenzoic acid in methanol, followed by the addition of an acid catalyst such as thionyl chloride. The reaction mixture is then heated to facilitate the esterification process. The use of thionyl chloride is effective as it reacts with methanol to form methyl chlorosulfite, which then acts as the esterifying agent.

ReactantMolar Mass ( g/mol )
2-fluoro-4-hydroxybenzoic acid156.11 sigmaaldrich.com
Methanol32.04
Thionyl Chloride118.97
Product
This compound170.14 nih.gov

This table presents the molar masses of the reactants and the final product in the esterification reaction.

Another established method for esterification is the Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. ub.edu While effective, this method is an equilibrium process and may require the removal of water to drive the reaction to completion.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the key precursor, 2-fluoro-4-hydroxybenzoic acid, is a critical step. A common route to this precursor involves the nucleophilic aromatic substitution of 2,4-difluorobenzoic acid.

In a typical procedure, 2,4-difluorobenzoic acid is treated with a hydroxide (B78521) source, such as sodium hydroxide, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com Heating the mixture allows for the selective replacement of the fluorine atom at the 4-position with a hydroxyl group, yielding 4-fluoro-2-hydroxybenzoic acid. It is important to note that this specific example yields an isomer of the desired precursor. The synthesis of 2-fluoro-4-hydroxybenzoic acid would involve a similar strategy, likely starting from a different di- or tri-substituted benzene (B151609) derivative.

Functional group interconversion is a broad term in organic synthesis that refers to the transformation of one functional group into another. imperial.ac.uk In the context of synthesizing this compound, this could involve various strategies. For instance, if a suitable fluorinated aromatic precursor with a different functional group at the 4-position were available, it could potentially be converted to the required hydroxyl group.

Novel Synthetic Approaches and Optimized Reaction Conditions

Research into the synthesis of this compound and related compounds is ongoing, with a focus on improving yields, reducing reaction times, and developing more environmentally friendly methods. While specific novel synthetic routes for this compound are not extensively detailed in the provided search results, general advancements in esterification and aromatic substitution reactions are relevant.

For example, the use of coupling agents like carbodiimides can facilitate esterification under milder conditions than traditional Fischer esterification. ub.edu These methods avoid the need for strong acids and high temperatures, which can be beneficial for sensitive substrates.

Optimization of reaction conditions for established methods is also an area of active development. This can include screening different solvents, catalysts, and temperature profiles to maximize the yield and purity of the desired product.

Green Chemistry Principles and Sustainable Synthesis Strategies

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

In the context of the synthetic routes discussed, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct esterification of 2-fluoro-4-hydroxybenzoic acid generally has good atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, exploring alternatives to volatile and toxic solvents or corrosive acid catalysts.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis, for instance, can often accelerate reaction rates and reduce energy usage.

While specific green synthetic methods for this compound are not prominently featured in the search results, the general trends in organic synthesis point towards the adoption of these principles. Future research will likely focus on developing catalytic and solvent-free conditions for the synthesis of this important chemical intermediate.

Chemical Reactivity and Derivatization Studies of Methyl 2 Fluoro 4 Hydroxybenzoate

Influence of Fluorine Atom and Other Functional Groups on Chemical Reactivity and Regioselectivity

The chemical reactivity of methyl 2-fluoro-4-hydroxybenzoate is significantly shaped by the electronic properties of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic attack. Conversely, the hydroxyl group is an activating group due to its electron-donating mesomeric effect (+M), which directs electrophiles to the ortho and para positions. The methyl ester group is a deactivating group, withdrawing electron density from the ring.

The interplay of these effects governs the regioselectivity of reactions. The position of electrophilic attack is a result of the combined directing effects of the hydroxyl and fluoro groups. The hydroxyl group strongly directs incoming electrophiles to positions 3 and 5, while the fluorine atom deactivates the ring, particularly at the adjacent positions. This can lead to selective substitution at the C5 position.

A study on 2-fluoro-4-hydroxy benzoic acid, a closely related compound, revealed the existence of eight different conformers, highlighting the conformational flexibility that can also influence reactivity. mdpi.com The orientation of the hydroxyl and carboxylic acid groups can affect the accessibility of different sites on the aromatic ring to reagents. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substituted benzene (B151609) ring of this compound can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution:

Due to the competing electronic effects of the substituents, electrophilic substitution reactions on this compound require careful consideration of reaction conditions. The strong directing effect of the hydroxyl group would favor substitution at the C3 and C5 positions. However, the deactivating nature of the fluorine and ester groups can make these reactions challenging.

Nucleophilic Aromatic Substitution:

While less common for benzene rings unless strongly activated, the presence of the electron-withdrawing fluorine atom can make the ring susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. The fluorine atom can be displaced by a strong nucleophile, particularly if the reaction is facilitated by the electronic push from the hydroxyl group.

Reactions Involving the Ester and Hydroxyl Functional Groups

The ester and hydroxyl groups of this compound are key sites for derivatization.

Reactions of the Ester Group:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, heating with sodium hydroxide (B78521) in a mixture of water and methanol (B129727) can achieve this transformation. chemspider.com

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

Amidation: The ester can react with amines to form amides, although this often requires harsh conditions or activation of the ester.

Reactions of the Hydroxyl Group:

O-Alkylation: The hydroxyl group can be alkylated using various alkylating agents in the presence of a base. This is a common strategy to introduce different side chains.

O-Acylation: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides.

Williamson Ether Synthesis: The sodium salt of the hydroxyl group, formed by reaction with a strong base like sodium hydride, can react with alkyl halides to form ethers. mdpi.com

Biological Activities and Mechanistic Investigations of Methyl 2 Fluoro 4 Hydroxybenzoate and Its Derivatives

Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Research into Methyl 2-fluoro-4-hydroxybenzoate has centered on its role as a building block for inhibitors of several key enzymes implicated in human disease.

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. mdpi.com It specifically hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid, the primary precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. mdpi.comnih.gov Consequently, the inhibition of cPLA2α is a significant therapeutic target for anti-inflammatory drug development. mdpi.com

This compound serves as a key intermediate in the chemical synthesis of compounds designed to inhibit cPLA2α. thermofisher.com While numerous potent cPLA2α inhibitors have been developed through extensive research, none have yet been approved for clinical use, making it an active area of investigation. researchgate.net The inhibition of this enzyme prevents the mobilization of arachidonic acid, thereby blocking the production of downstream inflammatory mediators. nih.gov

Table 1: Summary of Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Feature Description Reference
Enzyme Function Catalyzes the release of arachidonic acid from membrane phospholipids. mdpi.comnih.gov
Role in Pathology Key enzyme in the inflammatory response; linked to asthma, arthritis, and neuronal diseases. mdpi.com
Therapeutic Strategy Inhibition of cPLA2α is a target for developing anti-inflammatory drugs. mdpi.com

| Role of Target Compound | this compound is used to prepare potent cPLA2α inhibitors. | thermofisher.com |

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids. nih.gov In the human central nervous system, its primary function is the degradation of the neuromodulator D-serine. nih.gov D-serine acts as a crucial coagonist for N-methyl D-aspartate (NMDA) receptors, which are vital for synaptic plasticity, learning, and memory. nih.gov Given this role, the modulation of DAAO activity is an important area of research for neurological and psychiatric disorders. The screening of small molecule libraries, which include diverse structures such as hydroxybenzoic acid derivatives, is a common strategy to identify novel modulators of DAAO and other enzymes.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining the conformation, stability, and function of numerous "client" proteins. nih.govnih.gov Many of these client proteins are directly involved in cell proliferation, cell cycle progression, and signaling pathways associated with diseases like cancer and neurodegeneration. nih.gov This makes Hsp90 a prime target for therapeutic intervention. nih.gov

The primary mechanism for Hsp90 inhibition involves small molecules that bind to the ATP pocket in the N-terminal domain of the protein, which suppresses its essential ATPase activity. nih.gov The development of novel Hsp90 inhibitors is a major focus of medicinal chemistry, exploring how different chemical scaffolds interact with key residues in the binding site. These interactions are often a combination of van der Waals forces, electrostatic interactions, and the formation of hydrogen bonds. nih.gov

Table 2: Overview of Heat Shock Protein 90 (Hsp90) Interaction

Aspect Details Reference
Protein Function A molecular chaperone essential for the stability and function of over 300 client proteins. nih.gov
Disease Relevance Implicated in cancer, neurodegenerative diseases, and viral infections. nih.govnih.gov
Inhibition Strategy Small molecule inhibitors bind to the N-terminal ATP pocket, suppressing ATPase activity. nih.gov

| Binding Mechanism | Involves a combination of van der Waals, electrostatic, and hydrophobic interactions with key amino acid residues. | nih.gov |

Medicinal Chemistry Research and Drug Discovery Applications

The structural framework of this compound is a valuable starting point for the synthesis of new molecules with potential therapeutic applications.

The development of anti-inflammatory agents based on this compound is intrinsically linked to its role in creating cPLA2α inhibitors. thermofisher.com By serving as a precursor for molecules that block cPLA2α, it contributes to the development of compounds that can effectively suppress the inflammatory pathway at a critical early stage. nih.gov This strategy targets the root cause of prostaglandin (B15479496) production, offering a mechanistically distinct approach compared to other anti-inflammatory drugs. Other derivatives of hydroxybenzoic acid have also been investigated for their anti-inflammatory effects through the downregulation of pathways such as MAPKs and NF-κB. nih.gov

The antimicrobial properties of the broader class of 4-hydroxybenzoic acid esters, known as parabens, are well-established. atamanchemicals.comnih.gov Methylparaben, the non-fluorinated analog of the title compound, is widely used as an antimicrobial and antifungal preservative in cosmetics, food products, and pharmaceuticals due to its ability to prevent the growth of bacteria, yeasts, and molds. atamanchemicals.comnih.gov Research on parabens has shown that antimicrobial activity can be influenced by the length of the alkyl chain. researchgate.net The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance biological activity, suggests the potential for fluorinated benzoates in antimicrobial research.

Regarding antiviral potential, related compounds like sodium methyl p-hydroxybenzoate have been included as components in oral product formulations that contain a primary antiviral active ingredient. google.com

Role in Antimalarial and Anti-mycobacterial Compound Synthesis

While direct synthesis of antimalarial agents from this compound is not prominently documented in the reviewed literature, its application in developing anti-mycobacterial compounds is noteworthy. Certain amide compounds, which can be synthesized from precursors including this compound, have been identified for their potential in preventing or treating infectious diseases. google.com Specifically, these compounds are noted for their prospective use against Mycobacterium tuberculosis infections, highlighting the utility of the fluorinated benzoate (B1203000) core in the scaffold of new anti-mycobacterial agents. google.com

Exploration as an Immunoadjuvant Component

The scaffold of this compound is instrumental in the synthesis of compounds with immunomodulatory properties. Patent literature reveals that amide derivatives originating from this precursor are intended for use in preparing immunoadjuvant medicines. google.com These compounds function as inhibitors of the STING (Stimulator of Interferon Genes) signaling pathway. google.com The modulation of this pathway is a key strategy in the development of treatments for autoimmune diseases and in the formulation of vaccine adjuvants, demonstrating a clear role for these derivatives as potential immunoadjuvant components. google.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, these studies have provided deep insights into how specific structural modifications influence biological activity.

One major area of investigation involves benzamide (B126) derivatives designed as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key target in drug discovery. nih.gov SAR studies on these molecules, synthesized using this compound, have shown that the introduction of a fluorine atom at the ortho-position of the benzamide scaffold can significantly enhance binding affinity. nih.gov For example, fluorinated benzamide derivatives consistently displayed lower IC₅₀ values compared to their non-halogenated counterparts when tested for binding to the human CRBN thalidomide (B1683933) binding domain. acs.org The fluorine atom is thought to engage in favorable interactions, including fluorine-containing hydrogen bonds, which help to predetermine the ligand's conformation for optimal binding. nih.govacs.org Furthermore, the incorporation of fluorine generally increases the lipophilicity (log D) of the compounds, a critical parameter in drug design. acs.org

Another series of SAR studies focused on trisubstituted isoxazoles, synthesized from this compound, as allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). acs.orgdundee.ac.uk In this context, the introduction of the ortho-fluoro substituent on the benzoic acid moiety led to a slight decrease in potency. acs.orgdundee.ac.uk X-ray co-crystal structures revealed that to fit into the binding pocket and maintain hydrogen bond interactions, the fluoro substituent is forced into the same plane as the carboxylic acid group. This conformation is considered unfavorable and may lead to charge repulsion, thus reducing the binding affinity. acs.orgdundee.ac.uk

These studies underscore the nuanced role of the fluorine atom and other substitutions. Depending on the biological target and the specific molecular scaffold, the fluoro group can either enhance or decrease potency, providing critical guidance for the rational design of new therapeutic agents.

In Vitro Biological Evaluation and Screening Methodologies

A variety of sophisticated in vitro assays are employed to evaluate the biological activity of derivatives synthesized from this compound. These screening methodologies are essential for quantifying compound potency, target engagement, and key physicochemical properties.

For assessing target binding, MicroScale Thermophoresis (MST) is a frequently used technique. It has been applied to measure the binding affinity of benzamide derivatives to the human CRBN thalidomide binding domain (hTBD), yielding quantitative IC₅₀ values that inform SAR studies. acs.org Another powerful method is the Differential Scanning Fluorimetry (DSF) assay, also known as the Thermal Shift Assay. This assay measures the change in the thermal denaturation temperature (ΔTₘ) of a target protein upon ligand binding, providing a direct indication of target engagement and stabilization for RORγt ligands. acs.orgdundee.ac.uk

Beyond direct binding assays, the evaluation of physicochemical properties is critical. An HPLC-based method is used to estimate distribution coefficients (log D at pH 7.4), which indicate a compound's lipophilicity. acs.org Drug-membrane interactions and permeability are estimated using Immobilized Artificial Membrane (IAM) chromatography , which provides a chromatographic hydrophobicity index (CHI_IAM). nih.govacs.org Furthermore, the extent to which a compound binds to proteins in the blood is determined through plasma protein binding assays . acs.org General in vitro binding assays , where a candidate compound displaces a known, detectable ligand from its target, are also used as a fundamental screening tool. google.com

Interactive Data Table: Screening Methodologies and Parameters

MethodologyPurposeKey Parameter(s) MeasuredTarget ExampleReference
MicroScale Thermophoresis (MST)Quantify binding affinityIC₅₀Cereblon (CRBN) acs.org
Differential Scanning Fluorimetry (DSF)Assess target engagement and stabilizationΔTₘ (Melting Temperature Shift)RORγt acs.orgdundee.ac.uk
HPLC-based Log D AssayDetermine lipophilicityLog DPhysicochemical Property acs.org
IAM ChromatographyEstimate membrane interaction/permeabilityCHI_IAMPhysicochemical Property nih.govacs.org
Plasma Protein Binding AssayMeasure binding to plasma proteinsPercentage BoundPhysicochemical Property acs.org

Cellular Mechanisms of Action and Target Identification for Bioactive Derivatives

Identifying the cellular targets and elucidating the mechanisms of action are paramount in translating a bioactive compound into a therapeutic candidate. Derivatives of this compound have been developed to interact with several distinct and high-value biological targets.

A prominent target is Cereblon (CRBN) , a substrate receptor for the CRL4 E3 ubiquitin ligase. Benzamide derivatives have been designed as CRBN ligands for use in Proteolysis-targeting chimeras (PROTACs). nih.govacs.org The mechanism of these PROTACs involves simultaneously binding to CRBN and a target protein (e.g., BRD4, HDAC6), bringing the target into proximity with the E3 ligase machinery. This results in the ubiquitination and subsequent proteasomal degradation of the target protein. These derivatives also act as molecular glue degraders, modulating the degradation of CRBN's natural "neosubstrates" like the transcription factors IKZF1 and IKZF3. nih.govacs.org

Another identified target is the STING (Stimulator of Interferon Genes) protein . Amide compounds derived from this compound act as inhibitors of the STING signaling pathway. google.com This pathway is a critical component of the innate immune system that detects cytosolic DNA. By inhibiting STING, these compounds can downregulate the production of type I interferons and other inflammatory cytokines, a mechanism highly relevant for treating autoimmune diseases where the STING pathway is overactive. google.com

Derivatives have also been synthesized to modulate the Angiotensin II Receptor Type 2 (AT2R) . These compounds aim to modulate AT2R-mediated signaling, which is implicated in conditions such as neuropathic pain. google.com

Finally, the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) has been identified as the target for a series of trisubstituted isoxazole (B147169) derivatives. These compounds function as allosteric inverse agonists. acs.orgdundee.ac.uk By binding to an allosteric site on the RORγt ligand-binding domain, they stabilize an inactive conformation of the receptor, thereby inhibiting its transcriptional activity, which is crucial for the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17.

Interactive Data Table: Targets and Mechanisms of Bioactive Derivatives

Derivative ClassCellular TargetMechanism of ActionTherapeutic AreaReference
BenzamidesCereblon (CRBN)Ligand for PROTACs; induces degradation of target proteins (e.g., BRD4) and modulates neosubstrate degradation (e.g., IKZF1).Oncology, Immunology nih.govacs.org
AmidesSTING (Stimulator of Interferon Genes)Inhibition of the STING signaling pathway, reducing interferon production.Autoimmune Diseases, Immunoadjuvant google.com
Benzoate DerivativesAngiotensin II Receptor Type 2 (AT2R)Modulation of AT2R-mediated signaling.Neuropathic Pain google.com
Trisubstituted IsoxazolesRORγt (Retinoic-Acid-Receptor-Related Orphan Receptor γt)Allosteric inverse agonism, inhibiting receptor transcriptional activity.Autoimmune Diseases acs.orgdundee.ac.uk

Computational Chemistry and Molecular Modeling of Methyl 2 Fluoro 4 Hydroxybenzoate

Quantum Mechanical (QM) and Molecular Mechanical (MM) Simulations for Reaction Mechanisms and Energetics (e.g., QM/MM)

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful computational tools for studying chemical reactions in complex systems like enzymes or solutions. youtube.com This approach treats the region of the system where the chemical reaction occurs (e.g., the substrate and key active site residues) with high-accuracy quantum mechanics, while the larger, surrounding environment (e.g., the rest of the protein and solvent) is handled by more computationally efficient molecular mechanics. youtube.comnih.gov The total QM/MM energy is calculated by combining the QM energy of the inner region, the MM energy of the outer region, and the interaction energy between the two. youtube.com

This multiscale method allows for the detailed exploration of reaction pathways and the calculation of energy barriers (activation energies) for chemical transformations. bris.ac.uk For a molecule like Methyl 2-fluoro-4-hydroxybenzoate, QM/MM simulations could be employed to:

Elucidate the mechanism of its enzymatic metabolism, identifying transition states and intermediates.

Calculate the energetics of its binding and reaction within a biological target, such as an enzyme active site.

Understand how the protein environment influences the reaction, for instance, by stabilizing charged intermediates through electrostatic interactions. nih.gov

While specific QM/MM studies focused solely on this compound are not extensively documented in current literature, the methodology is well-established for similar systems. For example, QM/MM simulations have been used to investigate the reaction mechanism of covalent inhibitors with kinases, revealing the roles of specific amino acid residues in catalysis. nih.gov

Prediction of Chemical Reactivity, Regioselectivity, and Reaction Pathways

Computational chemistry provides robust methods for predicting the chemical reactivity and regioselectivity of molecules like this compound. The electronic structure, governed by its functional groups—the hydroxyl, fluoro, and methyl ester groups—dictates its reactivity. The 2-hydroxybenzoic acid moiety is a particularly important feature for molecular interactions.

Molecular docking studies on similar 2-hydroxybenzoic acid derivatives have shown that the carboxylate and adjacent hydroxyl groups are crucial for forming electrostatic interactions and hydrogen bonds with protein targets. nih.gov For instance, in studies targeting the enzyme SIRT5, the carboxylate group was found to form salt bridges and H-bonds with key residues like Arginine (Arg105) and Tyrosine (Tyr102) in the binding pocket, while the hydroxyl group formed an additional H-bond. nih.gov These specific interactions are fundamental to the molecule's inhibitory activity and serve as a "warhead" for designing selective inhibitors. nih.gov

By modeling the electrostatic potential and frontier molecular orbitals (HOMO/LUMO) of this compound, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thereby forecasting reaction pathways and regioselectivity for various chemical transformations. This predictive power is invaluable for designing synthetic routes for its derivatives.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Pharmacokinetic Predictions for Derivatives

In silico ADMET profiling is an essential component of modern drug discovery, allowing for the early prediction of a molecule's pharmacokinetic and toxicity properties, which saves time and resources. nih.govnih.gov Various computational models are used to estimate these properties based on the molecule's structure.

For this compound, key physicochemical properties have been computed and are available in public databases. nih.govuni.lu These descriptors are used to predict its drug-likeness, often evaluated against criteria such as Lipinski's Rule of Five, which suggests that poor absorption is more likely when a compound has a molecular weight over 500, a Log P over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Based on its computed properties, this compound generally falls within the ranges for good oral bioavailability.

PropertyPredicted ValueSource
Molecular Formula C₈H₇FO₃ nih.gov
Molecular Weight 170.14 g/mol nih.gov
XLogP3 1.5 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 2 nih.gov
Polar Surface Area 46.5 Ų nih.gov

When designing derivatives of this compound, these in silico tools are used to predict how chemical modifications will affect the ADMET profile. nih.gov For example, adding greasy alkyl groups might increase Log P and affect solubility and metabolism, while adding polar groups could alter absorption and excretion pathways.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. acs.org This method is widely used to screen virtual libraries of compounds against a known protein target and to understand the structural basis of ligand-protein interactions. dergipark.org.tr

For this compound, docking studies could identify potential biological targets by testing its binding affinity against a panel of proteins. Once a target is identified, docking can reveal the specific interactions that stabilize the complex. Studies on structurally related benzoate (B1203000) derivatives have successfully used this approach. For example, docking of 2-hydroxybenzoic acid derivatives into the SIRT5 active site revealed that the carboxylate group forms critical salt bridge and hydrogen bond interactions with positively charged and polar residues, which is a key factor for its inhibitory potency. nih.gov Similarly, docking studies on other benzoate derivatives have highlighted the importance of C–H···O and C–H···π interactions in stabilizing the crystal lattice and binding to microbial targets. acs.org

These interaction studies provide a rational basis for lead optimization, guiding chemists to design derivatives with improved potency and selectivity by enhancing favorable interactions or introducing new ones.

Conformation Analysis and Conformational Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule's atoms and their relative energies.

For molecules like this compound, the major conformational flexibility arises from the rotation around the single bonds connected to the hydroxyl and methyl ester functional groups. mdpi.com A detailed study on the closely related parent compound, 2-fluoro-4-hydroxybenzoic acid, provides significant insight into the conformational landscape. mdpi.com The structure is primarily defined by the orientation of the 4-hydroxyl group and the carboxylic group (or methyl ester group in this case). This results in several possible conformers with different stabilities.

The most stable conformers are typically those with a trans orientation of the ester group, which allows for a weak intramolecular hydrogen bond between the ester's carbonyl oxygen and the hydrogen of the 2-hydroxyl group (or between the fluorine and the hydroxyl hydrogen in some cases). mdpi.comrsc.org The orientation of the 4-hydroxyl group also contributes to the landscape, leading to closely related conformers with small energy differences.

A study on 2-F-4-OH benzoic acid identified at least eight different conformers. mdpi.com The relative energies calculated at the B3LYP/6-311++G(d,p) level of theory show the subtle stability differences.

Conformer ID (of parent acid)DescriptionRelative Energy (kJ mol⁻¹)
A1 trans-COOH, 4-OH pointing away from COOH0.00
B1 trans-COOH, 4-OH pointing towards COOH0.8
D1 cis-COOH, intramolecular H-bond with F4.8
C1 cis-COOH, no H-bond with F10.9
A2 trans-COOH, non-planar18.0
B2 trans-COOH, non-planar18.2
D2 cis-COOH, non-planar20.9
C2 cis-COOH, non-planar21.0
Data adapted from the study on 2-fluoro-4-hydroxybenzoic acid, which is expected to show a similar conformational profile to its methyl ester. mdpi.com

This analysis reveals a complex energy landscape with multiple stable states accessible at room temperature. Furthermore, studies have shown that it is possible to induce "remote conformational switching," where exciting a vibrational mode on one side of the molecule can cause a geometric change in a functional group on the other side. mdpi.com

Spectroscopic and Advanced Analytical Characterization Techniques for Methyl 2 Fluoro 4 Hydroxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of methyl 2-fluoro-4-hydroxybenzoate and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

¹H NMR: Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a benzoate (B1203000) derivative, the aromatic protons usually appear as a series of singlets and doublets in the range of δ 6.4 and 8.2 ppm. docbrown.info The methyl ester protons typically resonate as a singlet around δ 3.8-3.9 ppm. rsc.org For methyl 2-hydroxybenzoate, the hydroxyl proton gives a singlet at approximately δ 10.74 ppm. docbrown.info The integration of the proton signals corresponds to the ratio of protons in different chemical environments. docbrown.info

¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to determine the number of different carbon environments in a molecule. docbrown.info For benzoate derivatives, the carbonyl carbon of the ester group typically appears at a chemical shift of around 165-170 ppm. rsc.orgdocbrown.info The carbon atoms of the benzene (B151609) ring resonate in the aromatic region (approximately δ 110-160 ppm), with their specific shifts influenced by the attached substituents. docbrown.inforsc.org The methyl ester carbon is typically found further upfield. docbrown.info For instance, in methyl 2-hydroxybenzoate, eight distinct signals are observed, confirming the eight unique carbon environments. docbrown.info

¹⁹F NMR: Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for fluorine-containing compounds. huji.ac.il It provides information on the chemical environment of the fluorine atoms. huji.ac.il The wide range of chemical shifts in ¹⁹F NMR allows for clear differentiation between fluorine atoms in slightly different electronic environments. huji.ac.ilresearchgate.net This technique is particularly useful for confirming the position of the fluorine substituent on the aromatic ring in compounds like this compound and its derivatives. The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) can also provide valuable structural information. huji.ac.il

A derivative, 2-fluoro-5-hydroxy-4-methylbenzoic acid, has been characterized using various spectral techniques, including NMR. bldpharm.com Similarly, the synthesis and characterization of methyl 4-bromo-5-fluoro-2-hydroxybenzoate have been reported, with analytical data available. bldpharm.com

Table 1: Representative NMR Data for Benzoate Derivatives

CompoundNucleusChemical Shift (δ) ppm
Methyl benzoate¹H8.02-7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39-7.32 (m, 2H), 3.83 (s, 3H) rsc.org
¹³C166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 rsc.org
Methyl 4-chlorobenzoate¹H7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H), 3.87 (s, 3H) rsc.org
¹³C166.1, 139.3, 130.9, 128.6, 52.1 rsc.org
Methyl 2-hydroxybenzoate¹H10.74 (s, 1H, -OH), 6.97 (d, 1H), 7.43 (t, 1H), other aromatic protons docbrown.info
¹³C8 distinct signals docbrown.info

Note: This table provides representative data from similar structures to illustrate typical chemical shift ranges. Specific values for this compound may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). docbrown.info

For this compound (C₈H₇FO₃), the exact mass is 170.03792 g/mol . uni.lunih.gov The parent molecular ion peak [M]⁺ in the mass spectrum would correspond to this value. docbrown.info High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For instance, in the mass spectrum of methyl 2-hydroxybenzoate, a prominent peak corresponds to the loss of the methoxy (B1213986) group (-OCH₃) from the parent ion. docbrown.info Analysis of these fragmentation pathways helps in confirming the proposed structure. For methyl 4-hydroxybenzoate (B8730719), the precursor ion [M+H]⁺ has an m/z of 153.0546. massbank.eu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺171.04520129.7
[M+Na]⁺193.02714139.0
[M-H]⁻169.03064131.5
[M+NH₄]⁺188.07174149.8
[M+K]⁺209.00108137.6
[M+H-H₂O]⁺153.03518123.8
[M+HCOO]⁻215.03612152.0
[M+CH₃COO]⁻229.05177176.0

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

In HPLC, the compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. By using a suitable detector, the purity of the compound can be determined, often expressed as a percentage area. For instance, a purity of >97.5% for this compound has been reported using HPLC. thermofisher.com Similarly, a purity of 97% (by HPLC) has been specified for methyl 4-chloro-2-fluorobenzoate. adventchembio.com

HPLC methods are developed by optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve the best separation and sensitivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure of this compound is not detailed in the provided search results, the crystal structure of a related compound, methyl 2-hydroxy-4-iodobenzoate, has been determined. nih.gov This study revealed a monoclinic crystal system with a sheet structure formed by dimers exhibiting both intra- and intermolecular hydrogen bonds. nih.gov Such analyses provide valuable insights into the packing of molecules in the crystal lattice and the nature of the non-covalent interactions that stabilize the structure. The co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid has also been characterized by single-crystal X-ray diffraction, revealing a monoclinic space group and a structure stabilized by N–H···O and O-H···O hydrogen bonds. eurjchem.com These examples highlight the utility of X-ray crystallography in understanding the solid-state properties of related benzoate derivatives.

Biocatalysis and Biotransformation of Fluorinated Benzoates

The introduction of fluorine atoms into aromatic compounds can significantly alter their chemical and physical properties, which in turn affects their susceptibility to microbial attack and enzymatic transformation. While often conferring recalcitrance, the presence of fluorine can also lead to novel biotransformation pathways and the generation of unique metabolites. This section explores the enzymatic and microbial processing of fluorinated benzoates, with a focus on the potential biotransformation of Methyl 2-fluoro-4-hydroxybenzoate.

Supramolecular Chemistry and Materials Science Applications

Design of Liquid Crystalline Materials Incorporating Fluorinated Hydroxybenzoate Moieties

The design of liquid crystalline materials hinges on the precise control of molecular shape, anisotropy, and intermolecular interactions. The inclusion of fluorine in mesogenic (liquid crystal-forming) molecules can significantly influence their properties, such as dielectric anisotropy, viscosity, and the stability of different mesophases. The precursor to the title compound, 2-fluoro-4-hydroxybenzoic acid, is a known building block for the synthesis of mesogens used in liquid crystals. ossila.com The para-positioning of the carboxylic acid (and by extension, the methyl ester) and the hydroxyl group is a favored arrangement for creating the rod-like molecular structures conducive to forming liquid crystal phases. ossila.com

The introduction of an ortho-positioned fluorine atom, as in methyl 2-fluoro-4-hydroxybenzoate, can induce specific and desirable effects. Research on banana-shaped mesogens derived from structures containing a fluorine substituent has shown that the fluorine atom can lead to the emergence of additional intercalated smectic phases. ossila.com This highlights the significant role of the fluoro group in modulating the packing of molecules in the liquid crystalline state. The synthesis of liquid crystals containing selectively fluorinated cyclopropanes has also demonstrated that fluorine can be used to control dielectric anisotropy, a key property for display applications. nih.gov While direct studies on liquid crystals derived from this compound are not extensively reported, the established principles suggest its potential utility. A long alkyl chain can be readily attached to the hydroxyl group via an ether linkage, creating an amphiphilic molecule with a rigid, fluorinated core and a flexible tail, a common motif in calamitic (rod-shaped) liquid crystals.

Table 1: Potential Influence of this compound Moiety on Liquid Crystal Properties

PropertyInfluence of the Fluorinated Hydroxybenzoate MoietyRationale
Mesophase Stability May enhance or induce smectic phases.The ortho-fluoro group can promote specific intermolecular interactions and layered packing arrangements. ossila.com
Dielectric Anisotropy Can be tuned to be positive or negative.The position and orientation of the highly electronegative fluorine atom relative to the molecular axis are critical. nih.gov
Viscosity Potentially lower viscosity compared to non-fluorinated analogs.The low polarizability of the C-F bond can reduce intermolecular forces that contribute to viscosity.
Clearing Point Can be altered depending on the overall molecular structure.Changes in intermolecular forces due to the fluoro and hydroxyl groups will affect the temperature of the transition to the isotropic liquid phase.

Polymer Chemistry: Integration into Functional Polymeric Systems (e.g., Polyphosphazenes)

Polyphosphazenes are a unique class of polymers with an inorganic, highly flexible backbone of alternating phosphorus and nitrogen atoms. umich.edu This backbone can be functionalized by attaching a wide variety of organic side groups to the phosphorus atoms, allowing for the creation of polymers with tailored properties. The incorporation of fluorinated side groups is a well-established strategy to impart desirable characteristics such as hydrophobicity, chemical resistance, and specific biological activities.

While direct polymerization of this compound into a polyphosphazene is not the typical synthetic route, it can be incorporated as a functional side group. The general method involves the ring-opening polymerization of hexachlorocyclotriphosphazene to form poly(dichlorophosphazene) (B1141720), which is a highly reactive polymeric intermediate. umich.edu The chlorine atoms on this polymer are then substituted by nucleophiles, such as the deprotonated phenoxide of this compound.

Research has demonstrated the synthesis of immunoadjuvants using the related 2-fluoro-4-hydroxybenzoic acid and polyphosphazene. ossila.com In this process, the phenoxide of the benzoic acid derivative displaces the chlorine atoms on the polyphosphazene backbone. ossila.com A similar approach could be employed with this compound. Furthermore, studies on the synthesis of new amide-based cyclotriphosphazenes have utilized methyl 4-hydroxybenzoate (B8730719) as a starting material, which is subsequently attached to the phosphazene core. researchgate.net

The integration of the this compound moiety into a polyphosphazene could yield a functional polymer with a combination of properties. The fluorinated aromatic group would contribute to thermal stability and hydrophobicity, while the ester and hydroxyl groups (if the ester is later hydrolyzed) could serve as points for further chemical modification or for promoting specific interactions, such as hydrogen bonding.

Table 2: Synthetic Strategy and Potential Properties of Polyphosphazenes Functionalized with this compound

StepDescriptionPurpose
1. Synthesis of Poly(dichlorophosphazene) Ring-opening polymerization of hexachlorocyclotriphosphazene.Creates the reactive polymeric backbone.
2. Nucleophilic Substitution Reaction of poly(dichlorophosphazene) with the sodium salt of this compound.Attaches the functional side group to the polymer backbone.
3. (Optional) Hydrolysis Saponification of the methyl ester group.Converts the ester to a carboxylic acid, increasing hydrophilicity and providing a reactive site.
Resulting Polymer Properties Thermally stable, potentially hydrophobic (with ester) or amphiphilic (with carboxylic acid), and amenable to further functionalization.The combination of the inorganic backbone and the specific organic side group dictates the final properties.

Self-Assembly and Intermolecular Interactions of this compound Derivatives

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of intermolecular forces. In the case of this compound, the key interactions are hydrogen bonding, dipole-dipole interactions, and potentially weaker interactions involving the fluorine atom.

The molecule possesses both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the carbonyl oxygen of the ester, the ether oxygen of the ester, and the fluorine atom). nih.gov This allows for the formation of robust hydrogen-bonded networks, which are often a primary driving force in the crystal engineering and self-assembly of such molecules. The hydroxyl group can form strong O-H···O bonds with the carbonyl group of a neighboring molecule, leading to the formation of chains or dimers.

The presence of the ortho-fluoro substituent introduces several complexities. Its high electronegativity can influence the acidity of the neighboring hydroxyl proton, potentially strengthening the hydrogen bonds it forms. The fluorine atom itself can participate in weaker C-H···F and C-F···π interactions, which can further direct the packing of the molecules.

Table 3: Key Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorSignificance in Self-Assembly
Hydrogen Bonding -OH groupCarbonyl oxygen, Ester oxygen, Fluorine atomPrimary driving force for forming robust chains and networks. nih.gov
Dipole-Dipole Interactions C=O, C-F, C-O bondsC=O, C-F, C-O bondsContribute to the overall packing and stability of the assembly.
π-π Stacking Benzene (B151609) ringBenzene ringCan lead to stacked columnar structures, especially in liquid crystalline phases.
Weak C-H···F/C-F···π Interactions Aromatic C-HFluorine atom / Benzene ringProvide additional directional control over the molecular packing.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Targets for Methyl 2-fluoro-4-hydroxybenzoate Derivatives

This compound serves as a key building block for compounds with demonstrated biological activity. It has been utilized in the synthesis of benzo[d]isoxazol-3-ols, which act as inhibitors of D-amino acid oxidase, and hydroxy-indazole-carboxamides, which inhibit Hsp90 (Heat shock protein 90). chemicalbook.com Furthermore, it is an intermediate in the creation of molecules that inhibit cytosolic phospholipase A2. thermofisher.com The introduction of fluorine into drug candidates can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, often enhancing their therapeutic profile. ccspublishing.org.cnnih.gov

Future investigations should focus on systematically exploring new therapeutic targets for derivatives of this compound. The structural motif of a fluorinated benzoic acid is present in various biologically active compounds, suggesting a broad potential. For instance, derivatives could be designed and screened against a range of enzymes and receptors implicated in diseases like cancer, inflammation, and neurodegenerative disorders. High-throughput screening of a library of this compound derivatives against panels of kinases, proteases, and G-protein coupled receptors could uncover novel lead compounds. Given that high lactate (B86563) dehydrogenase (LDH) expression is linked to poor tumor prognosis, designing derivatives to target LDH-A could be a promising strategy in cancer therapy. acs.org

Table 1: Potential Therapeutic Targets for this compound Derivatives

Therapeutic TargetDisease AreaRationale for Exploration
Lactate Dehydrogenase (LDH-A)CancerHigh LDH-A expression in tumors is a marker for poor prognosis; inhibition can disrupt tumor metabolism. acs.org
Kinesin Spindle Protein (KSP/Eg5)CancerEg5 is crucial for mitosis in cancer cells, and its inhibition leads to cell cycle arrest. Dihydropyrimidinone structures, which can be derived from benzoate-like scaffolds, have shown activity against Eg5. mdpi.com
Tyrosine KinasesCancer, InflammationMany kinase inhibitors feature a fluorinated aromatic ring to enhance binding affinity and selectivity.
Proteases (e.g., Cathepsins)Cancer, OsteoporosisIn silico studies have shown that benzoic acid derivatives can bind to and modulate the activity of proteases like cathepsins B and L. mdpi.com
D-amino acid oxidase (DAAO)Neurological DisordersThe scaffold is already known to be a precursor for DAAO inhibitors. chemicalbook.com
Heat shock protein 90 (Hsp90)CancerThe scaffold is a known intermediate for Hsp90 inhibitors. chemicalbook.com

Advanced Synthetic Methodologies for Enhanced Efficiency and Scalability

The synthesis of this compound and its derivatives currently relies on established, multi-step organic chemistry reactions, such as the acylation of fluorinated precursors followed by hydrolysis and esterification. google.comgoogle.com While effective at a lab scale, these methods can present challenges in terms of efficiency, cost, and scalability for industrial production. The future of synthesizing these valuable compounds lies in the adoption of advanced methodologies that prioritize process optimization. adelaide.edu.au

Key areas for development include:

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Catalysis: The development of novel catalysts, including organometallic and biocatalytic systems, can lead to more efficient and selective reactions. For example, new palladium catalysts could improve the efficiency of cross-coupling reactions used to build more complex derivatives, while enzymatic approaches (e.g., using lipases for esterification or hydrolysis) could offer high stereoselectivity and milder reaction conditions.

Late-Stage Fluorination: While the primary approach often involves using fluorinated building blocks, research into late-stage fluorination techniques could provide more flexible and efficient synthetic routes. ccspublishing.org.cnnih.gov This would allow for the introduction of the fluorine atom at a later point in the synthesis, enabling rapid diversification of a common, non-fluorinated intermediate.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. This technique is well-suited for accelerating key steps in the synthesis of this compound derivatives.

Integrated Computational and Experimental Approaches in Drug Design

The integration of computational (in silico) and experimental methods is revolutionizing drug discovery and design. eurekalert.org This synergistic approach can significantly reduce the time and cost associated with identifying and optimizing new drug candidates by predicting their properties before synthesis. For derivatives of this compound, this integrated workflow is a critical avenue for future research.

Molecular Docking and Virtual Screening: In silico molecular docking can be used to predict the binding affinity and orientation of designed derivatives within the active site of a biological target. researchgate.netmdpi.com This allows for the virtual screening of large libraries of potential compounds to prioritize those with the highest likelihood of being active, focusing synthetic efforts on the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of a series of derivatives with their biological activity. rsc.org These models help identify the key structural features that contribute to potency and can guide the design of new, more active compounds.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new chemical entities. nih.gov By evaluating these properties early in the design phase, researchers can avoid pursuing compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity.

The typical workflow involves designing a virtual library of derivatives, using computational tools to predict their activity and drug-like properties, synthesizing the most promising candidates, and then using the experimental results to refine the computational models in an iterative cycle.

Application in Emerging Fields such as Agrochemical Innovation and Functional Materials

The influence of fluorine in modifying the biological and physical properties of molecules extends beyond pharmaceuticals. ccspublishing.org.cnyoutube.com The unique characteristics of the this compound scaffold make it a promising platform for innovation in agrochemicals and functional materials.

Agrochemical Innovation: The introduction of fluorine is a well-established strategy in the agrochemical industry to enhance the efficacy, stability, and selectivity of pesticides. researchgate.netnumberanalytics.comnih.gov The fluorine atom in this compound can increase the metabolic stability of derived pesticides, prolonging their activity in the field. youtube.com The lipophilicity can also be fine-tuned to improve penetration through plant cuticles or insect exoskeletons. Future research could involve synthesizing derivatives and screening them for herbicidal, fungicidal, or insecticidal activity. The benzoate (B1203000) moiety itself is a common feature in agrochemicals, suggesting that combining it with a fluoro-substituent could lead to novel modes of action or improved performance against resistant pests.

Functional Materials: In materials science, fluorine-containing compounds are prized for creating materials with unique properties. researchgate.net Fluoropolymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy. wikipedia.orgacs.orgnih.gov The this compound unit could be incorporated into polymers to create novel functional materials. nih.gov For example:

Specialty Polymers: Polymerizing derivatives of this compound could lead to fluorinated polyesters or polycarbonates with enhanced thermal stability, chemical inertness, and specific optical properties.

Liquid Crystals: The rigid, polar structure of the parent acid, 2-fluoro-4-hydroxybenzoic acid, is used in the synthesis of mesogens for liquid crystal displays. ossila.com The methyl ester could similarly be used as a precursor for new liquid crystalline materials.

Coatings and Surfaces: The low surface energy associated with fluorinated compounds could be exploited to create hydrophobic or oleophobic coatings. Polymers incorporating this moiety could be used to develop self-cleaning surfaces or anti-fouling materials.

Table 2: Potential Applications in Emerging Fields

FieldPotential ApplicationKey Properties Conferred by the Scaffold
Agrochemicals Herbicides, Fungicides, InsecticidesEnhanced metabolic stability, improved lipophilicity for better penetration, potential for novel modes of action. youtube.comresearchgate.net
Functional Materials Specialty Polymers (e.g., Fluorinated Polyesters)High thermal stability, chemical resistance, unique optical properties. researchgate.netacs.org
Liquid CrystalsRigid molecular structure suitable for forming mesogenic phases. ossila.com
Advanced CoatingsLow surface energy leading to hydrophobic and oleophobic properties. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing methyl 2-fluoro-4-hydroxybenzoate with high yield?

  • Methodological Answer : The esterification of 2-fluoro-4-hydroxybenzoic acid using methanol and sulfuric acid as a catalyst at 80°C for 12 hours achieves an 87% yield . Key parameters include maintaining anhydrous conditions to minimize hydrolysis and controlling reaction temperature to avoid side reactions. Post-synthesis purification typically involves neutralization, solvent evaporation, and recrystallization.

Q. Which spectroscopic techniques are most reliable for identifying this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : The fluorine atom at position 2 and hydroxyl group at position 4 produce distinct splitting patterns. ¹⁹F NMR is particularly useful for tracking fluorinated intermediates in enzymatic studies .
  • FTIR : Characteristic peaks include C=O stretching (~1680 cm⁻¹), aromatic C-F (~1220 cm⁻¹), and phenolic O-H (~3200 cm⁻¹) .
  • GC-MS : Used to confirm molecular ion ([M]⁺ at m/z 170) and fragmentation patterns, especially in metabolic pathway studies .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Post-reaction purification involves:

  • Neutralization : Excess acid is neutralized with NaHCO₃.
  • Solvent Extraction : Use ethyl acetate to isolate the product from aqueous layers.
  • Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (e.g., 7:3 ratio) resolves residual starting material .

Advanced Research Questions

Q. What enzymatic pathways interact with this compound, and how are products characterized?

  • Methodological Answer : 4-Hydroxybenzoate 1-hydroxylase catalyzes oxidative decarboxylation of this compound to form 2-fluoro-1,4-dihydroxybenzene. Key steps:

  • Enzyme Assay : Monitor O₂ consumption using a Clark electrode.
  • ¹⁸O Labeling : Confirm oxygen incorporation via GC-MS (e.g., m/z shift from 170 to 172) .
  • ¹⁹F NMR : Track fluorine-containing products (δ ~ -110 ppm for aromatic F) .

Q. How can fluorinated derivatives of this compound be synthesized for structure-activity studies?

  • Methodological Answer :

  • Electrophilic Substitution : Use Br₂/FeBr₃ to introduce bromine at activated positions.
  • Click Chemistry : Incorporate alkyne groups via Sonogashira coupling for bioorthogonal tagging .
  • Protection/Deprotection : Protect the hydroxyl group with TBSCl before functionalizing the fluorine site .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. GC-MS results)?

  • Methodological Answer :

  • Cross-Validation : Compare retention times (GC-MS) with NMR integration ratios.
  • Isotopic Labeling : Use ¹³C-labeled substrates to distinguish degradation artifacts.
  • pH-Dependent Studies : Assess stability of hydroxyl groups under acidic/basic conditions to explain spectral discrepancies .

Q. How can toxicological profiles be predicted for this compound analogs?

  • Methodological Answer :

  • Read-Across Analysis : Leverage data from structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzophenone) to infer toxicity endpoints .
  • In Silico Modeling : Use QSAR tools to predict mutagenicity (e.g., Derek Nexus) and metabolic pathways (e.g., MetaPrint2D) .

Methodological Notes

  • Synthetic Optimization : Adjust methanol-to-acid ratios (e.g., 5:1) to balance esterification kinetics and side-product formation .
  • Enzymatic Studies : Pre-purify substrates via HPLC to eliminate inhibitors that may skew kinetic parameters (e.g., Kₘ and Vₘₐₓ) .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate spectral data with substituent effects in fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.